

Friedelin vs. 3 β -Friedelinol: Comparative Overview

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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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| Feature | Friedelin | 3 β -Friedelinol |
|--------------------------------|--|--|
| IUPAC Name | Friedelan-3-one [1] | Friedelan-3 β -ol [1] [2] |
| Chemical Structure | Cyclic terpene ketone (3-keto derivative) [1] | Triterpene alcohol (3 β -alcohol derivative) [1] |
| Molecular Formula | C ₃₀ H ₅₀ O [1] | C ₃₀ H ₅₂ O [1] |
| Molecular Weight | 426.7 g/mol [1] | 428 g/mol [1] |
| Melting Point | 262–263 °C [1] | 280–282 °C [1] |
| Functional Group | Oxo group at C-3 [1] | Hydroxyl group at C-3 [1] |
| Stereochemistry | N/A (ketone) | β -orientation of the hydroxyl group [1] |
| Key Pharmacological Activities | Antioxidant, hepatoprotective, anti-inflammatory, antimicrobial, anticancer, neuroprotective [3] | Antiulcerogenic (inactive in one model), general triterpenoid activities [1] [2] |

Detailed Pharmacological Activities and Experimental Data

The following table summarizes the key experimental findings that form the basis for the reported biological activities.

| Activity | Experimental Findings & Model | Key Result(s) | Reference |
|---|---|---------------|-----------|
| Antiulcerogenic | Model: Indomethacin-induced gastric ulcers in rats. Test Compounds: Friedelin and 3β- friedelinol isolated from <i>Maytenus ilicifolia</i> . Both friedelin and 3β- friedelinol did not show activity in this specific model. [2] | | |
| Antioxidant & Hepatoprotective | Study Focus: Friedelin isolated from <i>Azima tetraacantha</i> leaves. Model: In vitro and in vivo models for liver protection. Friedelin demonstrated significant in vitro antioxidant and free radical scavenging activity , correlating with hepatoprotective effects in vivo. [3] [4] | | |
| Anticancer | Study Focus: Review of friedelin's pharmacological potential. Models: Various studies on its cytotoxic properties. Friedelin is reported to have cytotoxic properties against cancer cells, with low cytotoxicity to normal cells , making it a candidate for further drug development. [3] | | |
| Analgesic & Anti-inflammatory | Study Focus: Friedelin from <i>Azima tetraacantha</i> . Models: Standard mouse and rat models for pain and inflammation. Friedelin exhibited significant anti-inflammatory, analgesic, and antipyretic effects . [4] | | |
| Antimicrobial | Study Focus: General review of friedelane triterpenoids. Scope: Includes antibacterial and antiviral properties. Friedelin and its derivatives show antibacterial and anti-viral properties, and are considered promising candidates against human coronaviruses, including SARS-CoV-2 . [1] | | |

Experimental Protocols for Reference

For researchers looking to replicate or build upon these findings, here are methodologies from key studies.

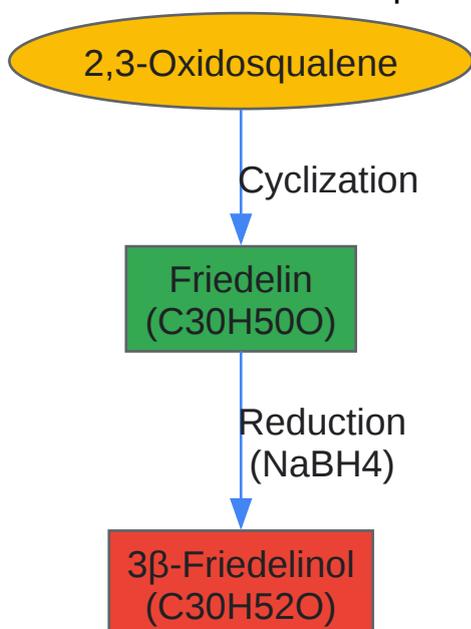
- **General Isolation & Chromatography:** Triterpenes like **friedelin** and 3β-**friedelinol** are often isolated from dried plant leaves via extraction with non-polar solvents (e.g., hexane) in a Soxhlet apparatus. The extract is then separated using column chromatography over silica gel, with gradient elution using solvents like hexane and chloroform [4].
- **Quantitative GC-FID Analysis (MISER Method):** A specific high-throughput method for quantifying these compounds in plants like *Maytenus ilicifolia* involves:

- **Instrument:** Gas Chromatograph with Flame Ionization Detector (GC-FID).
- **Method:** Multiple Injections in a Single Experimental Run (MISER).
- **Procedure:** This technique allows for **three injections in the same chromatographic run**, significantly increasing throughput. Separation of the triterpenes is achieved in less than ten minutes. The method has been validated for parameters like linearity and precision [5].
- **Antiulcerogenic Activity Testing:** A standard protocol involves using an **indomethacin-induced ulcer model in rats**. The test compounds (**friedelin** and **3 β -friedelinol**) are administered to the animals, and the stomachs are later examined to quantify the inhibition or formation of gastric lesions [2].

Biosynthesis Pathway

The following diagram illustrates the biosynthesis pathway of **friedelin** and **3 β -friedelinol**, which are produced by the cyclization of 2,3-oxidosqualene. **3 β -friedelinol** is derived directly from **friedelin** via a stereospecific reduction at the C-3 position.

Biosynthesis of Friedelin and 3 β -Friedelinol



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Conclusion for Research Applications

In summary, while **friedelin** and 3 β -**friedelinol** share a common biosynthetic origin and structural similarity, their pharmacological profiles are distinct:

- **Friedelin** demonstrates a **broader and more potent range of documented biological activities**, including significant antioxidant, anti-inflammatory, and cytotoxic effects [3] [4].
- **3 β -Friedelinol**, in at least one standardized model, did not show antiulcerogenic activity [2]. Its overall pharmacological profile appears less pronounced than **friedelin**'s in current literature.

For drug development projects, **friedelin** currently presents a **stronger candidate** based on available experimental evidence. Further research may be warranted to fully explore the potential of 3 β -**friedelinol** and other derivatives.

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